molecular formula C16H15BrN2O B14781824 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B14781824
M. Wt: 331.21 g/mol
InChI Key: WMQMBOIESGTOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and p-tolylacetyl chloride.

    Formation of Intermediate: The reaction between 4-bromoaniline and p-tolylacetyl chloride under basic conditions forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a chlorine atom instead of bromine.

    3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions and stability.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3

InChI Key

WMQMBOIESGTOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.